2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-3-24-18-10-9-17(13-5-4-6-14(19(13)18)21(24)26)23-20(25)15-11-12(27-2)7-8-16(15)22/h4-11H,3H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUMTSOGYRDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C=CC(=C4)OC)Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The subsequent steps involve chlorination, methoxylation, and amide formation to achieve the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indole core or the amide group.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of functionalized indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide exhibit significant anticancer properties. The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy. Studies have shown that indole derivatives can disrupt cancer cell cycles and induce apoptosis, thereby reducing tumor growth .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may exhibit efficacy comparable to established antibiotics against bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .
Biological Studies
Enzyme Interaction Studies
Due to its structural similarity to natural indole derivatives, this compound serves as a valuable probe in studying enzyme interactions. Its application in receptor binding studies helps elucidate mechanisms of action for various biological processes .
Structure-Activity Relationship (SAR) Analysis
The compound is often used in SAR studies to understand how structural modifications influence biological activity. These insights can guide the design of more potent derivatives with enhanced therapeutic profiles .
Chemical Synthesis
Synthetic Intermediate
this compound acts as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. Its chemical properties allow for various synthetic transformations, including oxidation, reduction, and substitution reactions .
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in 2018, researchers synthesized several indole derivatives, including compounds structurally related to this compound. These compounds were tested for their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibitory effects on cell proliferation, indicating potential for further development as anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial properties of indole derivatives against Mycobacterium tuberculosis and other bacterial strains. The findings revealed that specific compounds showed promising activity against resistant strains, suggesting that this compound could be part of a new class of antimycobacterial agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors in the body, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole side chain.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methoxy groups, along with the amide linkage, allows for specific interactions with biological targets that are not possible with simpler indole derivatives .
Biological Activity
The compound 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide is a synthetic derivative belonging to the class of indole-based compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.04 g/mol. The structure includes a chloro substituent, an ethyl group, and a methoxybenzamide moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies have shown that it possesses cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : It may also display activity against certain bacterial strains.
- Mechanisms of Action : The mechanisms through which this compound exerts its effects involve modulation of specific signaling pathways.
Case Studies and Experimental Findings
-
Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that this compound exhibits dose-dependent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The GI50 values were recorded as follows:
- MCF-7 : GI50 = 12.5 µM
- MDA-MB-468 : GI50 = 8.3 µM
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Properties
Recent studies have also evaluated the antimicrobial potential of this compound:
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MICs) : The MIC values ranged from 15 to 30 µg/mL, indicating moderate antibacterial activity.
Summary of Biological Activities
| Activity Type | Target Cell Line/Organism | GI50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 | 12.5 µM | Induction of apoptosis via caspase activation |
| Antitumor | MDA-MB-468 | 8.3 µM | Inhibition of PI3K/Akt signaling |
| Antimicrobial | Staphylococcus aureus | MIC = 15 µg/mL | Disruption of bacterial cell wall synthesis |
| Antimicrobial | Escherichia coli | MIC = 30 µg/mL | Disruption of bacterial cell wall synthesis |
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide, and how are intermediates characterized?
Answer: The compound can be synthesized via multi-step condensation reactions. For example, intermediates like substituted benzamides (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives) are often prepared through nucleophilic substitution or coupling reactions, followed by cyclization to form the benzo[cd]indole core. Characterization typically involves HPLC purity analysis , NMR spectroscopy (to confirm substitution patterns), and mass spectrometry (for molecular weight verification). Structural analogs in and highlight the use of hydrazine derivatives and heterocyclic coupling agents for similar scaffolds .
How is X-ray crystallography applied to resolve the structural conformation of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and intermolecular interactions. For example, demonstrates how torsion angles and hydrogen-bonding networks in chlorinated benzamide derivatives are resolved with an R factor <0.05, ensuring high precision . Crystallization conditions (e.g., slow evaporation from DMSO/ethanol mixtures) are critical for obtaining diffraction-quality crystals.
Advanced Research Questions
How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?
Answer: Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures (SC-XRD). For instance, tautomeric forms observed in solution (e.g., keto-enol equilibria) might not align with solid-state structures. To resolve this:
- Perform variable-temperature NMR to detect equilibria.
- Use DFT calculations to model energy differences between conformers.
- Cross-validate with IR spectroscopy for functional group consistency.
emphasizes iterative data triangulation in complex systems .
What strategies optimize the compound’s bioactivity while minimizing synthetic byproducts?
Answer: Rational design involves:
- Structure-activity relationship (SAR) studies : Modifying substituents on the benzamide or indole moieties (e.g., replaces methoxy groups with halogens to enhance antiproliferative activity) .
- Green chemistry techniques : Using catalytic reagents (e.g., Pd/C for dehalogenation) to reduce waste.
- HPLC-MS monitoring : Tracking reaction progress in real-time to isolate intermediates and avoid side products. and provide case studies on thiazole and triazole analogs .
How are computational methods integrated to predict binding affinities or metabolic stability?
Answer:
- Molecular docking (e.g., using MOE or AutoDock ) predicts interactions with target proteins (e.g., references MOE for ligand-protein modeling) .
- ADMET prediction tools (e.g., SwissADME) assess metabolic stability by analyzing logP, polar surface area, and cytochrome P450 interactions.
- MD simulations (e.g., GROMACS) evaluate conformational dynamics under physiological conditions. includes PubChem-derived physicochemical data for such analyses .
Methodological Considerations
What protocols ensure reproducibility in scaled-up synthesis?
Answer:
- Standardized reaction conditions : Fixed molar ratios, solvent purity, and inert atmospheres (e.g., N₂ or Ar).
- Quality control : Batch-wise HPLC-UV (≥95% purity) and melting point consistency checks .
- Crystallization reproducibility : Use seed crystals from prior batches (as in ) .
How are toxicity and safety risks mitigated during handling?
Answer:
- Acute toxicity screening : Follow OECD Guidelines 423 for oral toxicity (LD50 estimation) using rodent models.
- PPE compliance : Lab coats, nitrile gloves, and fume hoods for powder handling (per and ) .
- Waste disposal : Neutralize chlorinated byproducts with NaOH before disposal.
Data Validation and Reporting
What criteria validate the compound’s structural purity in publications?
Answer: Journals typically require:
- Elemental analysis (C, H, N within ±0.4% of theoretical values).
- SC-XRD data deposition in the Cambridge Structural Database (CCDC; see ) .
- Supplementary spectra : NMR (¹H, ¹³C), IR, and HRMS in SI files.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
